molecular formula C22H26O B602005 Levonorgestrel Impurity W CAS No. 155683-59-3

Levonorgestrel Impurity W

Cat. No. B602005
M. Wt: 306.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Levonorgestrel Impurity W, also known as Δ5(10),6,8(9)-D-(-)-Norgestrel or 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one , is related to Levonorgestrel . It is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .


Molecular Structure Analysis

The molecular formula of Levonorgestrel Impurity W is C21H24O2 . The InChI representation is InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16 (24-3)14-15 (17)6-8-19 (18)20 (21)11-13-22 (21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 .

Scientific Research Applications

Chromatographic Analysis

  • High-performance liquid chromatography (HPLC) methods, including cyclodextrin inclusion complexation, have been used for the resolution of norgestrel enantiomers and the purity testing of levonorgestrel. These methods are optimized for the simultaneous determination of enantiomeric and non-isomeric impurities at low concentrations in levonorgestrel (Gazdag, Szepesi, & Mihályfi, 1988).

Environmental Impact and Adsorption

  • Levonorgestrel, identified as an endocrine-disrupting chemical, has been studied for its adsorption properties and degradation dynamics in soils. Investigations include batch experiments and laboratory microcosm studies to understand its interaction with varying soil types (Tang, Shi, Li, Xia, Hu, & Cao, 2012).

Capillary Electrochromatography

  • Comparative studies of capillary electrochromatography (CEC) and capillary liquid chromatography (CLC) have been conducted for determining the enantiomeric purity of levonorgestrel in pharmaceutical formulations. These studies help in understanding the efficiency and selectivity of these chromatographic techniques in analyzing levonorgestrel impurities (Chankvetadze, Kartozia, Yamamoto, Okamoto, & Blaschke, 2003).

Gas Chromatography-Mass Spectrometric Technique

  • Development of gas chromatography-mass spectrometric (GC-MS) techniques for analyzing levonorgestrel and its impurities, providing a sensitive and simple method for simultaneous analysis (Ali, Gamal, Abdelwahab, & Farid, 2019).

Ecological Effects

  • Studies on the ecological impact of levonorgestrel, especially its effect on amphibian reproduction, have been conducted. These studies explore the consequences of levonorgestrel exposure on oogenesis and overall reproductive health in frog species (Säfholm, Norder, Fick, & Berg, 2012).

Method Comparison for Impurity Analysis

Safety And Hazards

Levonorgestrel Impurity W is suspected of causing cancer and may damage fertility or the unborn child . It is harmful in contact with skin or if inhaled . Therefore, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHYYFPSWOYNJF-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel Impurity W

CAS RN

155683-59-3
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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